molecular formula C17H24ClNO2 B1233263 N-[[(E)-but-2-enoxy]methyl]-2-chloro-N-(2,6-diethylphenyl)acetamide

N-[[(E)-but-2-enoxy]methyl]-2-chloro-N-(2,6-diethylphenyl)acetamide

Cat. No. B1233263
M. Wt: 309.8 g/mol
InChI Key: HZDIJTXDRLNTIS-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butenachlor is an anilide.

Scientific Research Applications

Metabolism in Human and Rat Liver Microsomes

Research by Coleman et al. (2000) demonstrates that certain chloroacetamide herbicides, including compounds structurally related to N-[[(E)-but-2-enoxy]methyl]-2-chloro-N-(2,6-diethylphenyl)acetamide, undergo metabolism in human and rat liver microsomes. The study highlights the complex metabolic pathways involving compounds like 2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA), a structurally related compound, which are processed through the liver microsomes with involvement of cytochrome P450 isoforms such as CYP3A4 and CYP2B6 (Coleman, Linderman, Hodgson, & Rose, 2000).

Biodegradation and Environmental Impact

Gao et al. (2015) and Lee & Kim (2022) have explored the biodegradation pathways of butachlor, which shares a similar chemical structure with the compound . These studies provide insight into how bacteria like Bacillus sp. and Acinetobacter sp. can degrade such compounds, revealing novel metabolic mechanisms and pathways for transforming these herbicides into more environmentally benign substances (Gao, Jin, Shi, & Chu, 2015); (Lee & Kim, 2022).

Herbicidal Efficacy and Plant Interaction

Research on chloroacetamide herbicides, including alachlor and butachlor which are structurally related to the compound , reveals their interactions with plants. For instance, Tamogami et al. (1995) discuss how these herbicides can trigger phytoalexin accumulation in rice, indicating a specific biochemical response in certain plants (Tamogami, Kodama, Hirose, & Akatsuka, 1995). Furthermore, Breaux (1987) examines the metabolism of similar herbicides in different plant species, highlighting how tolerance or susceptibility to these compounds is influenced by their metabolic pathways (Breaux, 1987).

Soil Interaction and Mobility

Research conducted by Peter and Weber (1985) and Banks and Robinson (1986) explores the interaction of chloroacetamide herbicides with soil properties. Their studies suggest that soil composition significantly influences the adsorption, mobility, and efficacy of these herbicides, thereby impacting their environmental fate and agricultural utility (Peter & Weber, 1985); (Banks & Robinson, 1986).

properties

Product Name

N-[[(E)-but-2-enoxy]methyl]-2-chloro-N-(2,6-diethylphenyl)acetamide

Molecular Formula

C17H24ClNO2

Molecular Weight

309.8 g/mol

IUPAC Name

N-[[(E)-but-2-enoxy]methyl]-2-chloro-N-(2,6-diethylphenyl)acetamide

InChI

InChI=1S/C17H24ClNO2/c1-4-7-11-21-13-19(16(20)12-18)17-14(5-2)9-8-10-15(17)6-3/h4,7-10H,5-6,11-13H2,1-3H3/b7-4+

InChI Key

HZDIJTXDRLNTIS-QPJJXVBHSA-N

Isomeric SMILES

CCC1=C(C(=CC=C1)CC)N(COC/C=C/C)C(=O)CCl

SMILES

CCC1=C(C(=CC=C1)CC)N(COCC=CC)C(=O)CCl

Canonical SMILES

CCC1=C(C(=CC=C1)CC)N(COCC=CC)C(=O)CCl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[[(E)-but-2-enoxy]methyl]-2-chloro-N-(2,6-diethylphenyl)acetamide
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N-[[(E)-but-2-enoxy]methyl]-2-chloro-N-(2,6-diethylphenyl)acetamide
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N-[[(E)-but-2-enoxy]methyl]-2-chloro-N-(2,6-diethylphenyl)acetamide
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Reactant of Route 6
N-[[(E)-but-2-enoxy]methyl]-2-chloro-N-(2,6-diethylphenyl)acetamide

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